4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that contains a triazolidine ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with a but-3-yn-1-yl group. One common method involves the use of a nucleophilic substitution reaction where the triazolidine derivative is reacted with a but-3-yn-1-yl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: But-3-yn-1-yl halide in DMF with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazolidine derivatives.
Reduction: Reduced triazolidine derivatives.
Substitution: Substituted triazolidine derivatives with various functional groups.
Scientific Research Applications
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The triazolidine ring structure allows for specific binding to target sites, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolidine ring structure and have been studied for their pharmacological activities.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: This compound has a similar but-3-yn-1-yl group and is used in radiolabeling studies.
Uniqueness
4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is unique due to its specific combination of the triazolidine ring and the but-3-yn-1-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-but-3-ynyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h1H,3-4H2,(H,7,10)(H,8,11) |
InChI Key |
NKSLHHGDKDIKSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1C(=O)NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.